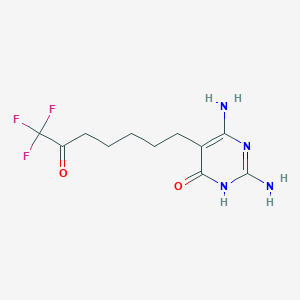
2,6-Diamino-5-(7,7,7-trifluoro-6-oxoheptyl)pyrimidin-4(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Diamino-5-(7,7,7-trifluoro-6-oxoheptyl)pyrimidin-4(1H)-one is a synthetic organic compound that belongs to the pyrimidinone family This compound is characterized by the presence of amino groups at positions 2 and 6, a trifluoromethyl group at position 7, and a heptyl chain with a ketone functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Diamino-5-(7,7,7-trifluoro-6-oxoheptyl)pyrimidin-4(1H)-one typically involves multi-step organic reactions. One common approach is to start with a pyrimidine derivative and introduce the amino groups through nucleophilic substitution reactions. The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide under specific conditions. The heptyl chain with the ketone functional group can be attached through alkylation reactions followed by oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process would also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
2,6-Diamino-5-(7,7,7-trifluoro-6-oxoheptyl)pyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The amino groups can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles such as alkyl halides or acyl chlorides.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyrimidinones.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 2,6-Diamino-5-(7,7,7-trifluoro-6-oxoheptyl)pyrimidin-4(1H)-one would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, leading to a biological response. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach its target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-Diaminopyrimidin-4(1H)-one: Lacks the trifluoromethyl and heptyl groups.
5-(7,7,7-Trifluoro-6-oxoheptyl)pyrimidin-4(1H)-one: Lacks the amino groups.
2,6-Diamino-5-(heptyl)pyrimidin-4(1H)-one: Lacks the trifluoromethyl group.
Uniqueness
The presence of both amino groups and the trifluoromethyl-heptyl chain in 2,6-Diamino-5-(7,7,7-trifluoro-6-oxoheptyl)pyrimidin-4(1H)-one makes it unique. These functional groups can significantly influence the compound’s chemical reactivity and biological activity, making it a valuable compound for research and development.
Eigenschaften
CAS-Nummer |
647831-32-1 |
|---|---|
Molekularformel |
C11H15F3N4O2 |
Molekulargewicht |
292.26 g/mol |
IUPAC-Name |
2,4-diamino-5-(7,7,7-trifluoro-6-oxoheptyl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C11H15F3N4O2/c12-11(13,14)7(19)5-3-1-2-4-6-8(15)17-10(16)18-9(6)20/h1-5H2,(H5,15,16,17,18,20) |
InChI-Schlüssel |
BWGKKUOLMGGQLS-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCC1=C(N=C(NC1=O)N)N)CCC(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Pyrrolidinecarboxamide,N-[1,1'-biphenyl]-2-yl-1-[3-(1-methyl-1H-benzimidazol-2-yl)-1-oxopropyl]-,(2S)-](/img/structure/B12605818.png)
![1-Azabicyclo[2.2.1]heptane, 7-[3-(5-isoxazolyl)-2-propynyl]-](/img/structure/B12605826.png)
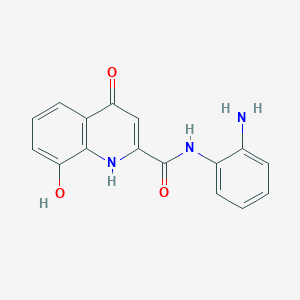
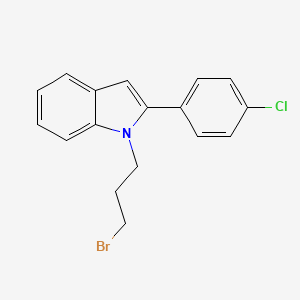
![[1-(4-Aminomethyl-phenyl)-2,2,2-trifluoro-ethyl]-carbamic acid tert-butyl ester](/img/structure/B12605857.png)
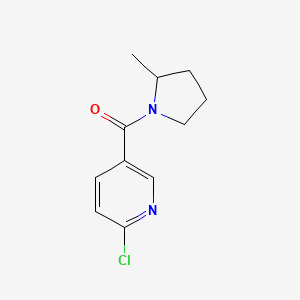
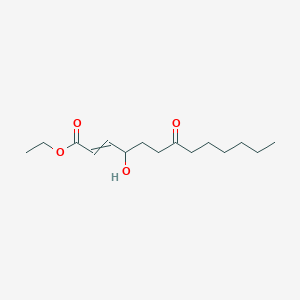
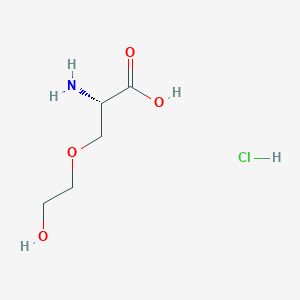
![2'-Chloro-6'-fluoro-4,5-dimethyl[1,1'-biphenyl]-2-carbonitrile](/img/structure/B12605874.png)
![Benzamide, 2-chloro-N-[4-[(6-methoxy-2-pyridinyl)oxy]phenyl]-5-nitro-](/img/structure/B12605878.png)
![1-(4-Methyl-1,2,3,4-tetrahydrobenzo[f]quinolin-8-yl)propan-1-one](/img/structure/B12605885.png)
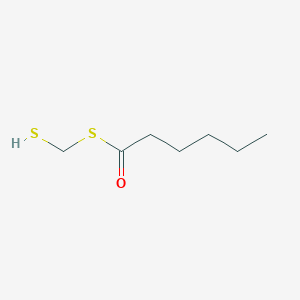
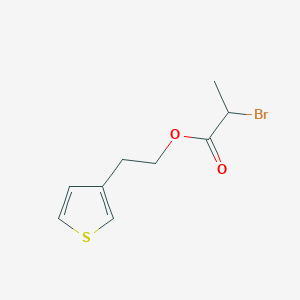
![1-Azabicyclo[3.2.2]nonane, 3-(5-isoxazolylethynyl)-](/img/structure/B12605906.png)
